1-(cyclobutylmethyl)-1H-pyrazole

説明

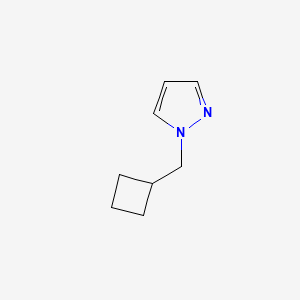

1-(Cyclobutylmethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. The cyclobutylmethyl group attached to the pyrazole ring adds unique chemical properties, making it a subject of interest in various fields of research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclobutylmethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylmethyl hydrazine with 1,3-diketones or β-ketoesters, followed by cyclization to form the pyrazole ring. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact.

化学反応の分析

Cyclocondensation with Hydrazines and 1,3-Diketones

Pyrazoles, including 1-(cyclobutylmethyl)-1H-pyrazole, are commonly synthesized via cyclocondensation reactions. A typical approach involves reacting a hydrazine derivative with a 1,3-diketone (e.g., 2,4-pentanedione) under basic or acidic conditions. This method forms the pyrazole ring through nucleophilic attack and cyclization .

Example Reaction Conditions

-

Reagents : Hydrazine derivative (e.g., cyclobutylmethyl-substituted hydrazine), 1,3-diketone, base (e.g., potassium carbonate).

-

Conditions : Elevated temperatures (e.g., 85°C), organic solvents like DMF.

-

Yields : Typically 30–95%, depending on substrate and optimization .

Catalyst-Free Cascade Reactions

Emerging methodologies include one-pot cascade reactions for pyrazole derivatives. For example, post-Ugi reactions or N2-arylation with allenes can generate substituted pyrazoles under mild conditions. While not directly applied to this compound, this approach highlights the versatility of pyrazole synthesis .

Nucleophilic Substitution at the Pyrazole Ring

The pyrazole ring’s electron-rich nitrogen atoms enable substitution reactions. For example, the hydroxyl group (if present) can undergo substitution with nucleophiles like alcohols, amines, or halides in the presence of appropriate catalysts (e.g., SOCl2 for halogenation).

Example Reaction

-

Reagent : Thionyl chloride (SOCl2).

-

Product : Chlorinated derivative (e.g., 1-(cyclobutylmethyl)-3-chloro-1H-pyrazole).

Alkylation and Arylation

The nitrogen atom in pyrazoles can undergo alkylation or arylation. For instance, cyclobutylmethyl bromide may react with pyrazole derivatives to introduce substituents, as seen in related compounds .

Oxidation

Pyrazoles can be oxidized to form ketones or other oxidized derivatives. For this compound, oxidation of the cyclobutylmethyl group (if present as an alcohol) would yield a ketone. Common oxidants include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reaction Example

Reduction

Reduction of pyrazoles typically targets functional groups like ketones or nitro groups. For example, sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce ketones to alcohols.

NMR Spectroscopy

1H-NMR and 13C-NMR data are critical for confirming the structure of pyrazole derivatives. For example, the singlet for the cyclobutylmethyl group and aromatic protons in the pyrazole ring can be identified in 1H-NMR spectra .

Key NMR Features

-

1H-NMR : Singlet at ~5.7–6.5 ppm (pyrazole proton).

-

13C-NMR : Signals for carbons in the pyrazole ring and cyclobutylmethyl group .

Mass Spectrometry

HRMS (High-Resolution Mass Spectrometry) is used to confirm molecular weight and purity. For example, pyrazole derivatives typically show molecular ions (M⁺) consistent with their molecular formula .

Comparative Reaction Analysis

科学的研究の応用

While comprehensive data tables and case studies specifically focusing on the applications of "1-(cyclobutylmethyl)-1H-pyrazole" are not available in the search results, the provided documents offer valuable insights into the broader applications of pyrazoles and cyclobutyl compounds in medicinal chemistry and drug design. This information can be used to infer potential applications of the specified compound.

Pyrazole Applications

Pyrazole is a versatile medicinal scaffold with a wide array of biological activities, including anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, and anticancer properties . Pyrazole derivatives have been used as nonsteroidal anti-inflammatory drugs, such as anti-pyrine, metamizole, and phenylbutazone . Researchers have explored pyrazole derivatives for various biological and pharmacological activities, such as antitumor, analgesic, anti-inflammatory, antimicrobial, and antileishmanial properties . Novel pyrazole derivatives have demonstrated anti-inflammatory activity comparable to indomethacin . Some pyrazole compounds have shown high activity against monoamine oxidase B (MAO-B) isoforms, as well as anti-inflammatory and analgesic activity . Certain 1,5-diaryl pyrazoles have exhibited good antibacterial activity, with the aliphatic amide pharmacophore being important for their antimicrobial activity . Pyrazoles have also found applications in fluorescent substances, dyes, and agrochemicals .

Cyclobutyl Applications

Cyclobutyl fragments have become increasingly important in drug design . The unique four-membered ring structure is a useful intermediate for synthesizing biomedical candidate materials and serves as an indispensable framework for drug design and application . Cyclobutyl drugs are used in various therapeutic areas, including cancer, nervous system disorders, pain management, viral infections, and gastrointestinal issues . Platinum-based anticancer drugs containing cyclobutyl fragments have shown remarkable success in cancer treatment .

Potential Applications of this compound

Given the combined properties of pyrazoles and cyclobutyl compounds, this compound may have potential applications in various fields:

- Medicinal Chemistry: As a novel compound, it could be explored for its potential anti-inflammatory, anti-microbial, anti-tubercular, anti-cancer, and anti-viral activities . The cyclobutyl moiety could contribute to its stability, permeability, and pharmacokinetic properties .

- Drug Design: The compound could serve as a building block in designing new drugs targeting various diseases, potentially acting as an enzyme inhibitor or receptor ligand .

- Agrochemicals: Like other pyrazole derivatives, it may find use in agrochemicals .

生物活性

1-(Cyclobutylmethyl)-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The cyclobutylmethyl group attached to the pyrazole enhances its steric and electronic properties, potentially influencing its biological interactions. The compound's moderate solubility in organic solvents is attributed to the hydrophobic nature of the cyclobutyl group, making it suitable for various applications in organic synthesis and medicinal chemistry.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities:

- Anti-inflammatory Activity : Pyrazoles have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. For instance, compounds like celecoxib are well-known COX inhibitors that reduce inflammation and pain .

- Antimicrobial Properties : Some studies suggest that pyrazole derivatives can exhibit antimicrobial activity against various bacteria and fungi. The presence of the cyclobutylmethyl group may enhance this activity by affecting the compound's interaction with microbial targets .

- Anticancer Potential : Pyrazole compounds have been investigated for their anticancer properties. They may function as inhibitors of specific kinases involved in cancer cell proliferation .

The mechanism of action for this compound may involve:

- Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, leading to inhibition or modulation of biological pathways. For example, it may inhibit COX enzymes or other targets involved in inflammation and cancer progression .

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of this compound with various biological targets. These studies help elucidate how structural features influence biological activity .

Synthesis

The synthesis of this compound typically involves several key reactions:

- Formation of the Pyrazole Ring : This can be achieved through condensation reactions between appropriate hydrazine derivatives and carbonyl compounds.

- Introduction of the Cyclobutylmethyl Group : This step often involves alkylation reactions where cyclobutylmethyl halides react with the pyrazole intermediate.

Case Studies

Several studies have explored the biological activity of pyrazoles:

- Study on Anti-inflammatory Effects : A recent study demonstrated that pyrazole derivatives significantly reduced inflammation in animal models by inhibiting COX enzymes .

- Antimicrobial Activity Investigation : Another research effort focused on synthesizing various pyrazole derivatives, including this compound, which showed promising results against resistant strains of bacteria .

Data Summary

| Biological Activity | Observations |

|---|---|

| Anti-inflammatory | Inhibition of COX enzymes |

| Antimicrobial | Activity against bacteria and fungi |

| Anticancer | Potential kinase inhibition |

特性

IUPAC Name |

1-(cyclobutylmethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-8(4-1)7-10-6-2-5-9-10/h2,5-6,8H,1,3-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLBWGBBUCFLLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296318 | |

| Record name | 1H-Pyrazole, 1-(cyclobutylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725746-82-7 | |

| Record name | 1H-Pyrazole, 1-(cyclobutylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725746-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-(cyclobutylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。